molecular formula C29H30N4O3 B2872221 Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-76-1

Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2872221
CAS No.: 1112374-76-1
M. Wt: 482.584
InChI Key: STRPHUUFDOKRMI-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a nicotinamide moiety, and a sulfonyl group attached to a dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the nicotinamide group, and the attachment of the sulfonyl group to the dimethylphenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

  • 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide
  • 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide
  • 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylpyridine

Uniqueness: The uniqueness of Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate lies in its specific structural features, such as the combination of the piperazine ring, nicotinamide moiety, and sulfonyl group

Properties

IUPAC Name

methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20-8-7-11-26(21(20)2)31-14-16-32(17-15-31)29-30-25-18-23(28(35)36-3)12-13-24(25)27(34)33(29)19-22-9-5-4-6-10-22/h4-13,18H,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRPHUUFDOKRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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